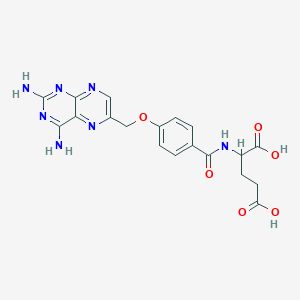
10-Oxaaminopterin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Oxaaminopterin is a synthetic derivative of folic acid, structurally modified to include an oxygen atom in place of a nitrogen atom in the pteridine ring. This compound is part of the antifolate class of drugs, which are known for their ability to inhibit the function of folic acid, a vital nutrient for cell division and growth.
Vorbereitungsmethoden
The synthesis of 10-Oxaaminopterin typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pteridine derivatives.
Reaction Conditions:
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
10-Oxaaminopterin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
10-Oxaaminopterin has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on the activity of antifolate drugs.
Biology: The compound is used in studies investigating the role of folic acid in cellular processes.
Medicine: this compound is explored for its potential as an anticancer agent due to its ability to inhibit cell division.
Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
10-Oxaaminopterin exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is required for the production of purines and pyrimidines, which are building blocks of DNA and RNA. By inhibiting DHFR, this compound reduces the synthesis of DNA, RNA, and proteins, leading to the inhibition of cell division and growth.
Vergleich Mit ähnlichen Verbindungen
10-Oxaaminopterin is similar to other antifolate compounds such as methotrexate and aminopterin. it is unique due to the presence of an oxygen atom in the pteridine ring, which may affect its binding affinity and specificity for DHFR. Other similar compounds include:
Methotrexate: A widely used antifolate drug with a similar mechanism of action.
Aminopterin: An older antifolate compound that has been largely replaced by methotrexate due to its higher toxicity.
Pemetrexed: Another antifolate drug used in the treatment of certain types of cancer.
Eigenschaften
CAS-Nummer |
57963-55-0 |
|---|---|
Molekularformel |
C19H19N7O6 |
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methoxy]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19N7O6/c20-15-14-16(26-19(21)25-15)22-7-10(23-14)8-32-11-3-1-9(2-4-11)17(29)24-12(18(30)31)5-6-13(27)28/h1-4,7,12H,5-6,8H2,(H,24,29)(H,27,28)(H,30,31)(H4,20,21,22,25,26) |
InChI-Schlüssel |
OXQRBFXBEFIQLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


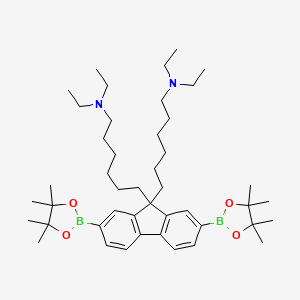
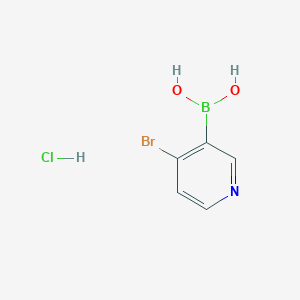
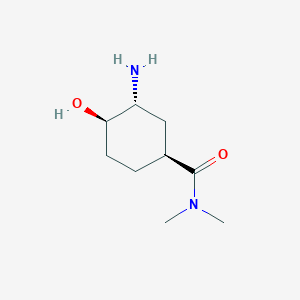

![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13407636.png)

![1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407650.png)
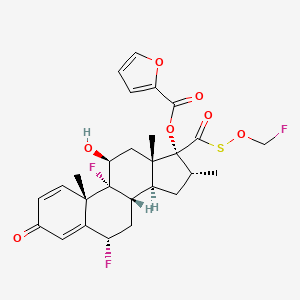

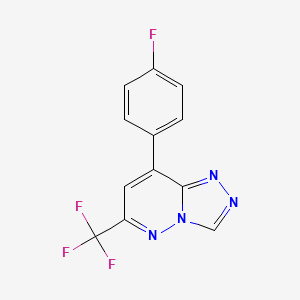
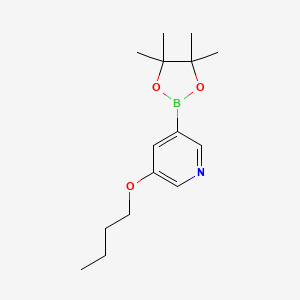

![2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13407686.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)
